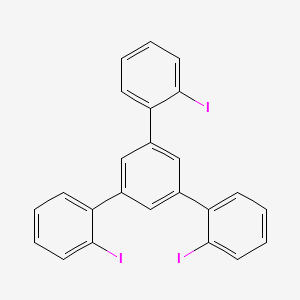![molecular formula C14H20O3 B14194119 6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL CAS No. 831228-09-2](/img/structure/B14194119.png)
6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of a methoxyphenyl group attached to a hexenol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL typically involves the reaction of 1,6-hexanediol with 4-methoxybenzyl chloride under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the hexanediol attacks the benzyl chloride, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-[(4-Methoxyphenyl)methoxy]hex-2-enal or 6-[(4-Methoxyphenyl)methoxy]hexanoic acid.
Reduction: Formation of 6-[(4-Methoxyphenyl)methoxy]hexanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with biological receptors, modulating their activity. The compound’s effects are mediated through its ability to alter cellular signaling pathways, leading to various biological responses .
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Methoxyphenyl)methoxy]hexan-1-ol
- 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene
- 2,6-Bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters
Uniqueness
6-[(4-Methoxyphenyl)methoxy]hex-2-EN-1-OL is unique due to its specific structural features, such as the presence of both a methoxyphenyl group and a hexenol chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
831228-09-2 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]hex-2-en-1-ol |
InChI |
InChI=1S/C14H20O3/c1-16-14-8-6-13(7-9-14)12-17-11-5-3-2-4-10-15/h2,4,6-9,15H,3,5,10-12H2,1H3 |
InChI Key |
WLUMDRZGAKRQFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COCCCC=CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonic acid](/img/structure/B14194042.png)

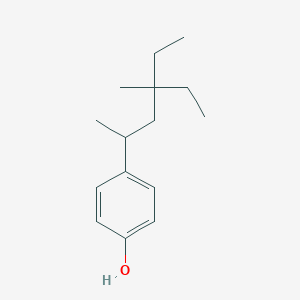
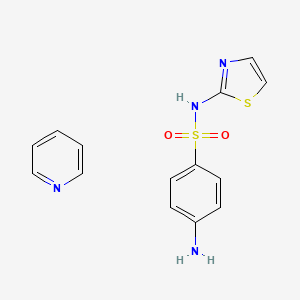
![N-{[6-(3-Acetylphenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194064.png)
![4,4-Dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194072.png)
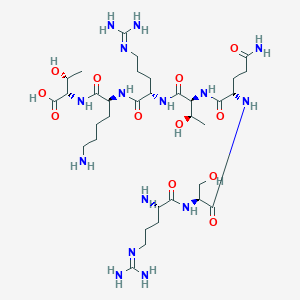
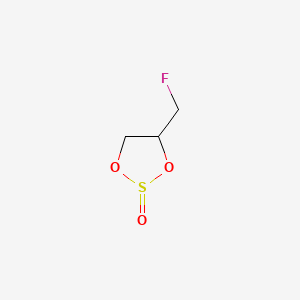
![Methyl 4-[5-(methoxymethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14194088.png)
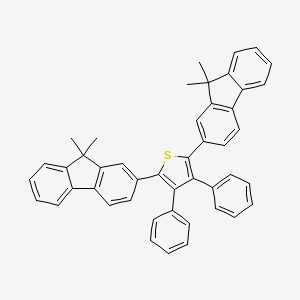
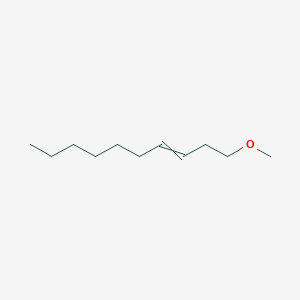
![1-[2-(2-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14194139.png)
![3-[4-(2-Amino-2-oxoethoxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B14194146.png)
